2-Hydroxy-2-methyl-3-phenylbutanoic acid
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Overview
Description
2-Hydroxy-2-methyl-3-phenylbutanoic acid is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 . It is typically in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for 2-Hydroxy-2-methyl-3-phenylbutanoic acid is 1S/C11H14O3/c1-8(11(2,14)10(12)13)9-6-4-3-5-7-9/h3-8,14H,1-2H3, (H,12,13) . This indicates the presence of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms in the molecule .Scientific Research Applications
Pharmaceuticals and Drug Development
- ACE Inhibitors Precursor : Researchers have explored the use of 2-hydroxy-3-methyl-2-phenylbutanoic acid as a precursor in the synthesis of ACE (angiotensin-converting enzyme) inhibitors. These inhibitors are crucial for managing hypertension and heart failure by regulating blood pressure .
Biochemical Studies and Enzyme Inhibition
- Arylamidase Inhibitors : The compound’s structure resembles that of amide pesticides. Scientists have studied its interaction with arylamidases, enzymes involved in pesticide degradation. Understanding these interactions can aid in designing more effective pesticides or environmental remediation strategies .
Safety and Hazards
Mechanism of Action
Target of Action
It is a close structure analogue of ghb, a naturally occurring neurotransmitter and a psychoactive agent .
Mode of Action
As an analogue of GHB, it may interact with GHB receptors in the central nervous system
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Hydroxy-2-methyl-3-phenylbutanoic acid. Factors such as pH, temperature, and the presence of other molecules could affect its stability and interaction with its target .
properties
IUPAC Name |
2-hydroxy-2-methyl-3-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(11(2,14)10(12)13)9-6-4-3-5-7-9/h3-8,14H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLFCAAQEUXARG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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